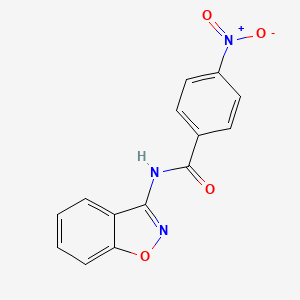![molecular formula C25H23FN2O5 B11418378 7-fluoro-1'-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11418378.png)
7-fluoro-1'-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-fluoro-1’-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a chromeno and an indole moiety, making it a significant molecule in the field of organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-1’-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Chromeno Moiety: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Indole Moiety: The indole ring can be synthesized using Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.
Spiro Connection Formation: The spiro connection is formed through a nucleophilic substitution reaction, where the chromeno and indole moieties are connected via a single atom.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the chromeno moiety, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine atom, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.
Applications De Recherche Scientifique
7-fluoro-1’-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of spiro compound chemistry.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: Due to its structural similarity to certain bioactive molecules, it may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of 7-fluoro-1’-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spirooxindoles: These compounds also feature a spiro connection and have been studied for their biological activity.
Spiroindolines: Similar in structure, these compounds have applications in medicinal chemistry.
Fluorinated Indoles: These compounds share the fluorine substitution and have been explored for their unique chemical properties.
Uniqueness
What sets 7-fluoro-1’-methyl-2-[3-(propan-2-yloxy)propyl]-2H-spiro[chromeno[2,3-c]pyrrole-1,3’-indole]-2’,3,9(1’H)-trione apart is its specific combination of a spiro connection, fluorine substitution, and the presence of both chromeno and indole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C25H23FN2O5 |
|---|---|
Poids moléculaire |
450.5 g/mol |
Nom IUPAC |
7-fluoro-1'-methyl-2-(3-propan-2-yloxypropyl)spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9-trione |
InChI |
InChI=1S/C25H23FN2O5/c1-14(2)32-12-6-11-28-23(30)22-20(21(29)16-13-15(26)9-10-19(16)33-22)25(28)17-7-4-5-8-18(17)27(3)24(25)31/h4-5,7-10,13-14H,6,11-12H2,1-3H3 |
Clé InChI |
BATCIDXTNWGQFT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OCCCN1C(=O)C2=C(C13C4=CC=CC=C4N(C3=O)C)C(=O)C5=C(O2)C=CC(=C5)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-{2-[(4-chlorophenyl)carbamoyl]-1-benzofuran-3-yl}-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11418295.png)

![4-(4-tert-butylphenyl)-5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418302.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B11418305.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-fluorophenoxy)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11418306.png)
![Diethyl {2-(4-methoxybenzyl)-5-[(4-methylbenzyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418313.png)
![N-[3-(4-methylpiperidin-1-yl)propyl]-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418315.png)
![4-oxo-N-(2-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B11418318.png)
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}thio)-N-(3-ethylphenyl)acetamide](/img/structure/B11418334.png)
![3-[4-[(4-fluorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B11418341.png)
![N-ethyl-N-[(2-hydroxyquinolin-3-yl)methyl]benzenesulfonamide](/img/structure/B11418353.png)
![Diethyl {2-(4-methoxybenzyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418366.png)
![N-(3-chlorophenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418367.png)

